Xanthoepocin

Description

Properties

Molecular Formula |

C30H22O14 |

|---|---|

Molecular Weight |

606.5 g/mol |

IUPAC Name |

14-(2,15-dihydroxy-12-methoxy-6-methyl-4,11-dioxo-5,13-dioxatetracyclo[8.5.0.03,8.012,14]pentadeca-1(10),2,6,8-tetraen-14-yl)-2,15-dihydroxy-12-methoxy-6-methyl-5,13-dioxatetracyclo[8.5.0.03,8.012,14]pentadeca-1(10),2,6,8-tetraene-4,11-dione |

InChI |

InChI=1S/C30H22O14/c1-9-5-11-7-13-17(19(31)15(11)25(37)41-9)23(35)27(29(39-3,43-27)21(13)33)28-24(36)18-14(22(34)30(28,40-4)44-28)8-12-6-10(2)42-26(38)16(12)20(18)32/h5-8,23-24,31-32,35-36H,1-4H3 |

InChI Key |

KJPAOKCLRDGPMI-UHFFFAOYSA-N |

SMILES |

CC1=CC2=CC3=C(C(C4(C(C3=O)(O4)OC)C56C(C7=C(C=C8C=C(OC(=O)C8=C7O)C)C(=O)C5(O6)OC)O)O)C(=C2C(=O)O1)O |

Canonical SMILES |

CC1=CC2=CC3=C(C(C4(C(C3=O)(O4)OC)C56C(C7=C(C=C8C=C(OC(=O)C8=C7O)C)C(=O)C5(O6)OC)O)O)C(=C2C(=O)O1)O |

Synonyms |

Xanthoepocin |

Origin of Product |

United States |

Foundational & Exploratory

Xanthoepocin: A Technical Guide to a Fungal Polyketide with Renewed Antibiotic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xanthoepocin is a dimeric naphthopyrone polyketide antibiotic of fungal origin, primarily produced by species of the genus Penicillium. Initially identified for its activity against Gram-positive bacteria and yeasts, recent research has highlighted its potent efficacy against multi-drug resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE). A key characteristic of this compound is its photolability; it acts as a photosensitizer, producing singlet oxygen upon exposure to blue light, a mechanism central to its antimicrobial action. This guide provides a comprehensive overview of this compound, detailing its fungal origin, chemical properties, biosynthetic pathway, mechanism of action, and experimental protocols for its isolation and quantification.

Introduction

First isolated from Penicillium simplicissimum, this compound is a yellow pigment that has garnered renewed interest in an era of escalating antibiotic resistance.[1][2] It belongs to the xanthomegnin (B158392) family of polyketides and is widespread among Penicillium species.[1] Its demonstrated activity against high-priority multidrug-resistant bacteria, combined with a unique light-dependent mechanism of action, positions it as a compelling candidate for further investigation and development in antimicrobial therapies.[1][3]

Fungal Origin and Production

This compound is a secondary metabolite produced by various fungi within the genus Penicillium. The most well-documented producers include:

The production of this compound is significantly influenced by culture conditions. Studies have shown that its synthesis is enhanced under ammonium-limited conditions.[1] Furthermore, its production is affected by light, with higher yields often observed in darkness or under red light, while blue light can lead to its degradation.[1]

Chemical Properties

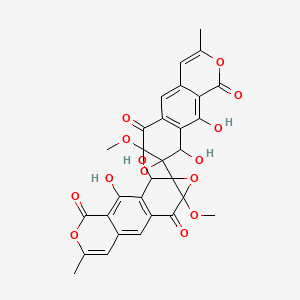

This compound is a homodimer composed of two naphthopyrone scaffolds.[4] Its chemical formula is C₃₀H₂₂O₁₄ .

| Property | Value | Reference |

| Molecular Formula | C₃₀H₂₂O₁₄ | |

| Molecular Weight | 606.49 g/mol | |

| Appearance | Light-yellow solid | [1] |

| Key Feature | Photolabile | [1][3] |

| Solubility | Soluble in DMSO | [1] |

Biosynthesis

The biosynthesis of this compound follows a polyketide pathway. While the complete enzymatic cascade is still under investigation, a putative biosynthetic gene cluster (BGC) has been proposed. The process begins with the formation of a polyketide scaffold, which then undergoes a series of enzymatic modifications, including oxidations and cyclizations, to form the monomeric units. The final step involves the dimerization of these monomers to yield this compound. The exact order of the later tailoring steps remains to be definitively determined.[5]

References

- 1. This compound, a photolabile antibiotic of Penicillium ochrochloron CBS 123823 with high activity against multiresistant gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a new antibiotic from Penicillium simplicissimum IFO5762 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a photolabile antibiotic of Penicillium ochrochloron CBS 123823 with high activity against multiresistant gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Xanthoepocin from Penicillium simplicissimum: A Technical Guide to its Discovery, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xanthoepocin, a dimeric naphthopyrone antibiotic, was first isolated from the fungus Penicillium simplicissimum. This document provides a comprehensive technical overview of the discovery, isolation, and biological characterization of this compound. It details the experimental protocols for its extraction and purification, presents its antimicrobial activity through quantitative data, and visualizes the key experimental workflows and its proposed biosynthetic pathway. Recent research has highlighted the photability of this compound and its potent activity against multi-drug resistant bacteria, sparking renewed interest in its therapeutic potential.

Introduction

The rise of antibiotic resistance necessitates the discovery and re-evaluation of novel antimicrobial compounds. Fungi, particularly of the genus Penicillium, are a rich source of structurally diverse secondary metabolites with a wide range of biological activities. This compound, a yellow pigment, is a polyketide first discovered in the culture broth of Penicillium simplicissimum IFO5762.[1][2] It has demonstrated significant activity against Gram-positive bacteria and yeasts.[1][2] More recent studies have not only optimized its isolation but also revealed its potent efficacy against clinically important multi-drug resistant strains, such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE).[3][4][5] This guide synthesizes the available scientific data to provide a detailed resource for researchers interested in this promising antibiotic.

Data Presentation: Biological Activity of this compound

The antimicrobial activity of this compound has been evaluated against a range of microorganisms. The following tables summarize the Minimum Inhibitory Concentration (MIC) data from key studies. It is important to note that recent research has demonstrated that this compound is photolabile, and its bioactivity is significantly higher when assays are performed with light-protecting measures.[3][4]

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound from Vrabl et al. (2022) with Light Protection

| Test Organism | Strain | MIC (µg/mL) | MIC (µM) |

| Staphylococcus aureus | ATCC 29213 | 0.313 | 0.52 |

| Methicillin-resistant S. aureus (MRSA) | Clinical Isolate | 0.313 | 0.52 |

| Enterococcus faecium (Linezolid & Vancomycin-resistant) | Clinical Isolate | 0.078 - 0.313 | 0.13 - 0.52 |

| Escherichia coli | ATCC 25922 | No effect | No effect |

Data from Vrabl et al. (2022) highlighting the potency against multi-drug resistant Gram-positive bacteria.[4]

Experimental Protocols

Optimized Isolation and Purification of this compound (Vrabl et al., 2022)

This optimized protocol accounts for the photolability and acidic instability of this compound, leading to a significantly higher yield compared to the original method.[3]

3.1.1. Fungal Cultivation and Mycelium Preparation:

-

Penicillium ochrochloron CBS 123823 is cultivated in bioreactor batch cultures under ammonium-limited conditions in darkness or under red light to foster high intracellular this compound concentrations.[3][4]

-

The mycelium is harvested, dried, and finely ground.

3.1.2. Extraction:

-

The ground mycelium is first defatted with petroleum ether to remove lipophilic substances.

-

The defatted mycelium is then extracted with acetone (B3395972).[3]

-

The acetone extract is concentrated to yield a viscous, ochreous extract.

3.1.3. Purification:

-

Flash Chromatography: The crude extract is subjected to flash chromatography to obtain a fraction enriched with this compound.[3]

-

Preparative High-Performance Liquid Chromatography (HPLC): The enriched fraction is further purified by preparative HPLC to yield ultrapure (>99%) this compound as a light-yellow solid.[3]

Yield: This optimized procedure can yield up to 0.11% of the dry weight of the mycelium, which is a 10-fold increase compared to previously reported methods.[3]

Original Isolation and Purification of this compound (Igarashi et al., 2000)

The initial discovery of this compound utilized the following protocol:

3.2.1. Fungal Cultivation:

3.2.2. Extraction:

3.2.3. Purification:

Structure Elucidation

The structure of this compound was determined using a combination of spectroscopic methods, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR were used to determine the carbon-hydrogen framework.

-

Mass Spectrometry (MS): High-resolution mass spectrometry was used to determine the molecular formula.

-

UV-Vis Spectroscopy: To analyze the chromophore of the molecule.

Mandatory Visualizations

Experimental Workflow for Optimized this compound Isolation

Caption: Optimized workflow for the isolation and purification of this compound.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to proceed through a polyketide pathway, involving a non-reducing polyketide synthase (NR-PKS) and subsequent tailoring enzymes.

References

- 1. This compound, a new antibiotic from Penicillium simplicissimum IFO5762 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. paper 2 [tamagawa.ac.jp]

- 3. researchgate.net [researchgate.net]

- 4. This compound, a photolabile antibiotic of Penicillium ochrochloron CBS 123823 with high activity against multiresistant gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, a photolabile antibiotic of Penicillium ochrochloron CBS 123823 with high activity against multiresistant gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Isolation of Xanthoepocin from Penicillium ochrochloron

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical guide for the isolation, purification, and characterization of Xanthoepocin, a potent antibiotic, from the filamentous fungus Penicillium ochrochloron. The methodologies outlined herein are based on published research, offering a comprehensive resource for researchers in natural product chemistry, microbiology, and drug discovery.

Introduction

This compound is a dimeric polyketide antibiotic produced by several Penicillium species, including P. ochrochloron.[1][2] It exhibits significant bioactivity against Gram-positive bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and linezolid- and vancomycin-resistant Enterococcus faecium (LVRE).[2][3] The compound's chemical structure is a homodimer of two naphthopyrone scaffolds.[1] Notably, this compound is a photolabile molecule that, upon irradiation with blue light, produces singlet oxygen, a key factor in its antimicrobial activity.[2][3] This guide details the critical steps for its production, extraction, and purification, with a focus on preserving its integrity and maximizing yield.

Cultivation of Penicillium ochrochloron for this compound Production

The production of this compound is highly dependent on the cultivation conditions, particularly nutrient availability and light exposure.

Experimental Protocol: Fungal Cultivation

-

Media Preparation : Prepare a minimal medium that allows for ammonium-limited conditions, as this has been shown to significantly enhance this compound production.[2][4] While various minimal media can be adapted, a defined medium with a controlled nitrogen source is crucial. For solid-state fermentation, a substrate like moist wheat bran or rice medium can be used.[5] One study utilized a solid rice medium (100 g rice + 110 mL distilled water, autoclaved) for cultivation.[4]

-

Inoculation : Inoculate the sterilized medium with a spore suspension or mycelial plugs of P. ochrochloron. For solid media, agar (B569324) plugs containing fresh mycelia can be placed on the surface.[5]

-

Incubation Conditions : Incubate the cultures at approximately 25-28°C.[5][6]

-

Light and Aeration : Crucially, incubate the cultures in darkness or under red light (wavelengths above 595 nm) to maximize the intracellular concentration of this compound.[2][6] Exposure to blue light drastically reduces the yield due to the photolability of the compound.[2] Ensure adequate aeration for submerged cultures.

-

Harvesting : After a sufficient incubation period (e.g., 7 days for petri dish cultures or until secondary growth phase in bioreactors), harvest the fungal mycelium by filtration or centrifugation.[2][4]

Extraction and Purification of this compound

Due to its photolability, all extraction and purification steps must be performed with rigorous exclusion of light.

Experimental Workflow

Caption: Workflow for the isolation and purification of this compound.

Experimental Protocols

-

Mycelium Preparation : Freeze-dry the harvested mycelium and grind it into a fine powder to increase the surface area for extraction.

-

Solvent Extraction :

-

Suspend the ground mycelium in acetone.

-

Perform an exhaustive extraction, for instance, using sonication or continuous stirring.

-

Separate the solvent from the mycelial debris by filtration or centrifugation.

-

Evaporate the solvent under reduced pressure to yield an ochreous, viscous crude extract.[2]

-

-

Flash Chromatography :

-

Subject the crude extract to flash chromatography for initial purification.

-

Use a suitable stationary phase (e.g., silica (B1680970) gel) and a gradient solvent system. One successful method employed a gradient of acidified water (H₂O + 0.1% HCOOH) and acetonitrile (B52724) (ACN + 0.1% HCOOH).[2]

-

The gradient system used was: t=0 min, 10% B -> t=10 min, 90% B -> t=30 min, 90% B (where B is ACN + 0.1% HCOOH).[2]

-

Combine fractions containing this compound (identified by their blue light absorption) and evaporate the solvent to yield an enriched solid.[2]

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC) :

-

For final purification to >99% purity, use a preparative HPLC system.[2]

-

A recommended column is a Synergy MaxRP 80 Å (4 µm, 850 × 10 mm).[2]

-

Employ a gradient system with water and acetonitrile as the mobile phase.[2]

-

A suitable gradient is: t=0 min, 10% ACN -> t=7.5 min, 90% ACN -> t=20 min, 90% ACN.[2]

-

Collect the peak corresponding to this compound and evaporate the solvent to obtain a light-yellow solid.[2]

-

Data Presentation

Yields of this compound at Different Purification Stages

| Purification Stage | Yield (% of Dry Mycelium Weight) | Purity | Reference |

| Crude Acetone Extract | 0.71% | - | [2] |

| Enriched Fraction (Post-Flash) | 0.22% | 92% (HPLC) | [2] |

| Ultrapure this compound (Post-Prep-HPLC) | 0.11% | >99% (HPLC) | [2] |

Note: The overall yield from the crude extract to the final pure product is approximately 15%.[2]

HPLC Quantification Parameters

| Parameter | Value | Reference |

| System | HPLC with Diode-Array Detection (DAD) | [2] |

| Retention Time | ~12 min | [2] |

| Calibration Curve Range | 0.1 - 0.5 mg/mL | [2] |

| Correlation Coefficient (R²) | 0.9999 | [2] |

| Limit of Detection (LOD) | 0.005 µg/mL (calculated); 0.29 µg/mL (visual) | [2] |

| Limit of Quantification (LOQ) | 0.014 µg/mL (calculated); 0.97 µg/mL (visual) | [2] |

| Intraday Precision (RSD) | 5% | [4] |

| Interday Precision (RSD) | 6% | [4] |

Spectroscopic and Physical Data

| Property | Description | Reference |

| Molecular Formula | C₃₀H₂₂O₁₄ | [7] |

| Molecular Weight | 606.5 g/mol | [7] |

| Appearance | Light-yellow solid | [2] |

| UV-Vis Absorption Maxima | 413 nm | [2] |

| Fluorescence Emission Maxima | 516 nm | [2] |

| NMR, IR, MS | Data available in the literature | [1][2] |

Photostability and Photodynamic Properties

| Parameter | Condition | Value | Reference |

| Half-life (t₁/₂) | Blue light irradiation (413 nm, 5 J cm⁻²) in Water/3% DMSO | 48 min | [2] |

| Singlet Oxygen Quantum Yield (ΦΔ) | In deuterated methanol | 0.078 | [2] |

Biological Activity: Minimum Inhibitory Concentrations (MIC)

| Bacterial Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus ATCC 29213 | 0.313 | [2] |

| Methicillin-resistant S. aureus (MRSA) | 0.313 | [2] |

| Linezolid/Vancomycin-resistant E. faecium (LVRE) | 0.078 - 0.313 | [2] |

| Escherichia coli ATCC 25922 | No effect at any tested concentration | [2] |

Note: MIC tests must be conducted with strict light protection to avoid degradation of the compound.[2][3]

Proposed Biosynthetic Pathway of this compound

This compound is a polyketide, synthesized through a complex enzymatic pathway. The proposed pathway involves the initial formation of a polyketide scaffold, followed by a series of modifications.

Caption: Simplified proposed biosynthetic pathway for this compound.

Conclusion

The isolation of this compound from Penicillium ochrochloron is a multi-step process requiring careful control of culture conditions and rigorous exclusion of light during extraction and purification. The protocols and data presented in this guide offer a comprehensive framework for obtaining high-purity this compound for further research and development. Its potent activity against resistant Gram-positive pathogens, coupled with its unique photodynamic properties, makes it a compelling candidate for further investigation in the ongoing search for novel antimicrobial agents.

References

- 1. This compound, a new antibiotic from Penicillium simplicissimum IFO5762 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a photolabile antibiotic of Penicillium ochrochloron CBS 123823 with high activity against multiresistant gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a photolabile antibiotic of Penicillium ochrochloron CBS 123823 with high activity against multiresistant gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Xanthoepocin (C30H22O14): A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xanthoepocin, a dimeric naphtho-γ-pyrone with the molecular formula C30H22O14, is a fungal secondary metabolite with significant biological activities. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological functions, with a particular focus on its potential as an antimicrobial and enzyme inhibitor. Detailed experimental protocols for its isolation and characterization are provided, alongside visualizations of its mechanism of action.

Chemical Structure and Identification

This compound is a homodimer composed of two naphthopyrone scaffolds.[1] Its complex polycyclic structure has been elucidated through various spectroscopic techniques.

IUPAC Name: 14-(2,15-dihydroxy-12-methoxy-6-methyl-4,11-dioxo-5,13-dioxatetracyclo[8.5.0.0³,⁸.0¹²,¹⁴]pentadeca-1(10),2,6,8-tetraen-14-yl)-2,15-dihydroxy-12-methoxy-6-methyl-5,13-dioxatetracyclo[8.5.0.0³,⁸.0¹²,¹⁴]pentadeca-1(10),2,6,8-tetraene-4,11-dione

Chemical Identifiers:

-

CAS Number: 307494-35-5

-

PubChem CID: 5482316

-

ChEBI ID: CHEBI:202858

Molecular Formula: C₃₀H₂₂O₁₄

Canonical SMILES: CC1=CC2=C(C=C1)C3=C(C(=O)OC2)C(O)C(C4(C(O)C5=C(OC(=O)C6=C5C=C(C=C6)C)C=C4)O)(OC)O3)O

InChI Key: KJPAOKCLRDGPMI-UHFFFAOYSA-N

Physicochemical Properties

This compound is a yellow pigment and is notably photolabile, degrading under blue light irradiation.[2][3] This property is crucial to consider during its isolation, handling, and for its potential applications in photodynamic therapy.

| Property | Value | Source |

| Molecular Weight | 606.5 g/mol | PubChem |

| Monoisotopic Mass | 606.10095537 Da | PubChem |

| Appearance | Light-yellow solid | [2] |

| Photoreactivity | Produces singlet oxygen under blue light irradiation | [2][3][4] |

| Fluorescence | Emits at λmax = 516 nm with a quantum yield of Φem = 0.0099 | [5] |

| Singlet Oxygen Production | Quantum yield (ΦΔ) of 0.078 in deuterated methanol | [5] |

Biological Activity and Mechanism of Action

This compound exhibits a range of biological activities, primarily as an antimicrobial agent and an enzyme inhibitor.

Antimicrobial Activity

This compound is a potent antibiotic against Gram-positive bacteria, including multidrug-resistant strains.[2][3] It has also demonstrated activity against pathogenic yeasts.[6][7] Its efficacy is significantly enhanced when protected from light, indicating that its primary antibiotic mechanism is not solely dependent on its photosensitizing properties.

| Organism | Strain | MIC (μg/mL) | MIC (μM) | Source |

| Staphylococcus aureus | ATCC 29213 | 0.313 | 0.52 | [2][5] |

| Staphylococcus aureus | Methicillin-resistant (MRSA) | 0.313 | 0.52 | [2][5] |

| Enterococcus faecium | Linezolid and vancomycin-resistant (LVRE) | 0.078 - 0.313 | 0.13 - 0.52 | [2][5] |

Enzyme Inhibition

This compound has been identified as an inhibitor of human protein tyrosine phosphatase 1B (hPTP1B), a key enzyme implicated in type II diabetes, obesity, and cancer.[1]

-

Mechanism: this compound acts as a mixed-type inhibitor, binding to an allosteric site at the interface of the N- and C-terminal domains of hPTP1B.[1]

-

Effect: This binding locks the WPD loop of the enzyme in a closed conformation, which prevents substrate binding and catalysis.[1]

-

Inhibitory Constants:

Photodynamic Activity

Upon irradiation with blue light, this compound acts as a photosensitizer, generating reactive oxygen species (ROS), specifically singlet oxygen (¹O₂).[2][3][4][5] This property suggests its potential application in antimicrobial photodynamic therapy (aPDT), a light-based approach to eradicate localized infections.

Caption: Photodynamic activity of this compound.

Experimental Protocols

Isolation and Purification of this compound from Penicillium ochrochloron

This protocol is adapted from Vrabl et al. (2022).[2] All steps should be performed with protection from light to prevent degradation of this compound.

1. Mycelium Preparation and Extraction: a. Fine-mill dried mycelium of P. ochrochloron. b. Defat the milled mycelium with petroleum ether (3 x volume, with 30 min ultrasonication for each wash). c. Extract the defatted mycelium with acetone (B3395972) (3 x volume, with 30 min ultrasonication for each extraction). d. Combine the acetone fractions and concentrate under vacuum to obtain a viscous extract.

2. Flash Chromatography: a. Subject the crude acetone extract to flash chromatography on a silica (B1680970) gel column. b. Elute with an appropriate solvent system to enrich the fraction containing this compound. The original study does not specify the elution gradient, which would need to be optimized.

3. Preparative High-Performance Liquid Chromatography (HPLC): a. Further purify the enriched fraction using preparative HPLC with a reverse-phase column. b. Use a suitable mobile phase gradient (e.g., water/acetonitrile or water/methanol with a possible acid modifier like formic acid, to be optimized) to isolate ultrapure this compound. c. Collect the fraction corresponding to the this compound peak and evaporate the solvent to yield a light-yellow solid.

Caption: Workflow for the isolation of this compound.

Characterization Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact mass and confirm the molecular formula.

-

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule.

-

UV-Vis Spectroscopy: UV-Vis spectroscopy is used to determine the absorption spectrum of this compound and to study its photostability.

Signaling Pathway Inhibition: Allosteric Modulation of PTP1B

The inhibitory action of this compound on PTP1B provides a promising avenue for therapeutic development. The allosteric nature of this inhibition offers potential for greater selectivity compared to active-site inhibitors.

Caption: Allosteric inhibition of PTP1B by this compound.

Future Perspectives

The dual functionality of this compound as a potent antibiotic and a specific enzyme inhibitor, coupled with its photosensitizing properties, makes it a highly promising lead compound for further investigation. Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: To optimize its antibacterial potency and selectivity.

-

In vivo Efficacy and Toxicity Studies: To evaluate its therapeutic potential in animal models.

-

Development of Photodynamic Therapy Protocols: To harness its light-activated antimicrobial properties for clinical applications.

-

Elucidation of Further Biological Targets: To fully understand its mechanism of action and potential off-target effects.

This comprehensive technical guide provides a foundation for researchers and drug development professionals to explore the multifaceted potential of this compound.

References

- 1. Absolute configuration and protein tyrosine phosphatase 1B inhibitory activity of this compound, a dimeric naphtopyrone from Penicillium sp. IQ-429 [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a photolabile antibiotic of Penicillium ochrochloron CBS 123823 with high activity against multiresistant gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound, a photolabile antibiotic of Penicillium ochrochloron CBS 123823 with high activity against multiresistant gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. d-nb.info [d-nb.info]

- 6. researchgate.net [researchgate.net]

- 7. This compound, a new antibiotic from Penicillium simplicissimum IFO5762 - PubMed [pubmed.ncbi.nlm.nih.gov]

Xanthoepocin: A Technical Guide to a Bioactive Polyketide Metabolite

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xanthoepocin is a dimeric naphthopyrone polyketide produced by several species of the fungal genus Penicillium.[1][2][3] First isolated in 2000 from Penicillium simplicissimum, this metabolite has garnered significant interest due to its pronounced bioactivity against Gram-positive bacteria, including multidrug-resistant strains, and its inhibitory effect on protein tyrosine phosphatase 1B (PTP1B), a key target in metabolic diseases.[1][4][5] This technical guide provides a comprehensive overview of this compound, detailing its discovery, bioactive properties, mechanism of action, and relevant experimental protocols. A key characteristic of this compound is its photolability; it acts as a photosensitizer that produces singlet oxygen upon irradiation with blue light, a factor crucial for the accurate determination of its biological activity.[1][2]

Discovery and Source

This compound was first isolated and identified by Igarashi and coworkers in 2000 from the culture broth of Penicillium simplicissimum IFO5762.[4] It has since been identified as a metabolite in other Penicillium species, such as P. ochrochloron.[1][2] It belongs to the xanthomegnin (B158392) family of fungal polyketides and is characterized by a homodimeric structure composed of two naphthopyrone scaffolds with epoxide rings.[1][6]

Bioactive Properties

This compound exhibits a range of biological activities, with its antibacterial and enzyme-inhibitory properties being the most extensively studied.

Antibacterial Activity

This compound demonstrates potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and linezolid- and vancomycin-resistant Enterococcus faecium (LVRE).[1][2] Notably, it is inactive against Gram-negative bacteria such as Escherichia coli.[7] Its antibacterial efficacy is significantly influenced by light exposure. Due to its photolabile nature, antimicrobial susceptibility testing performed under light-protected conditions reveals significantly lower minimum inhibitory concentrations (MICs), up to five times lower than previously reported.[1][2] This is attributed to the molecule's degradation upon light exposure.

Enzyme Inhibition

This compound has been identified as an inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B).[5] PTP1B is a negative regulator of the insulin (B600854) and leptin signaling pathways, making it a therapeutic target for type 2 diabetes and obesity.[5] this compound inhibits PTP1B in a mixed-type fashion, suggesting an allosteric mechanism of action.[5][8]

Quantitative Bioactivity Data

The following tables summarize the key quantitative data reported for this compound's bioactivity.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against various bacterial strains.

| Bacterial Strain | Resistance Profile | MIC (µg/mL) | MIC (µM) |

| Staphylococcus aureus ATCC 29213 | - | 0.313 | 0.52 |

| Staphylococcus aureus | Methicillin-resistant (MRSA) | 0.313 | 0.52 |

| Enterococcus faecium | Linezolid & Vancomycin-resistant (LVRE) | 0.078 - 0.313 | 0.13 - 0.52 |

| Escherichia coli ATCC 25922 | - | >10 | >16.52 |

Data sourced from Vrabl et al. (2022) and obtained under light-protected conditions.[7]

Table 2: Inhibitory Activity of this compound against human PTP1B.

| Parameter | Value |

| IC50 | 8.8 ± 1.0 µM |

| Inhibition Type | Mixed |

| kᵢ | 5.5 µM |

| αkᵢ | 6.6 µM |

Data sourced from Rivera-Chávez et al. (2021).[5]

Mechanism of Action

Antibacterial Mechanism

The precise antibacterial mechanism of action has not been fully elucidated. However, its photodynamic properties are known to contribute to its activity. Upon irradiation with blue light, this compound produces singlet oxygen, a reactive oxygen species that can cause oxidative damage to cellular components, leading to cell death.[1][2] This photosensitizing effect may be a key component of its antimicrobial action under light conditions.

PTP1B Inhibition Mechanism

Molecular docking and dynamics simulations suggest that this compound binds to an allosteric site on PTP1B, distinct from the catalytic site.[5][8] This binding is proposed to lock the WPD loop of the enzyme in a closed conformation, which prevents substrate binding and subsequent catalysis.[8]

Caption: Allosteric inhibition of PTP1B by this compound.

Biosynthesis

This compound is a polyketide, synthesized via a complex biosynthetic pathway. A putative biosynthetic gene cluster (BGC) responsible for its production has been identified.[4] The proposed pathway begins with the formation of a polyketide scaffold by a polyketide synthase (PKS).

Caption: Proposed biosynthetic pathway of this compound.

Experimental Protocols

Isolation and Purification of this compound

This protocol is based on the optimized method described by Vrabl et al. (2022).[1]

Caption: Experimental workflow for this compound isolation.

Methodology:

-

Mycelium Preparation: Dried mycelium from P. ochrochloron cultures is finely milled.

-

Defatting: The milled mycelium is defatted by sonication with petroleum ether (3 x 200 mL for 60 g of mycelium, 30 min each). The solid material is recovered after each step.

-

Extraction: The defatted mycelium is then extracted with acetone (3 x 200 mL, 30 min sonication each).

-

Concentration: The acetone fractions are combined and the solvent is removed under vacuum to yield a crude extract.

-

Flash Chromatography: The crude extract is subjected to flash chromatography on a silica (B1680970) gel column to obtain an enriched fraction of this compound.

-

Preparative HPLC: The enriched fraction is further purified by preparative high-performance liquid chromatography (HPLC) on a reverse-phase column to yield ultrapure this compound.

Note: All steps should be performed with protection from light to prevent degradation of this compound.

Minimum Inhibitory Concentration (MIC) Determination

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) as described by Vrabl et al. (2022).[7]

Methodology:

-

Bacterial Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland) in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Serial Dilution of this compound: Prepare a series of two-fold dilutions of this compound in the broth medium in a 96-well microtiter plate. A stock solution of this compound in DMSO can be used, ensuring the final DMSO concentration does not affect bacterial growth.

-

Inoculation: Inoculate each well containing the this compound dilutions with the prepared bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Controls: Include a positive control (bacteria in broth without this compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours under dark conditions to prevent photodegradation of this compound.

-

MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

PTP1B Inhibition Assay

This is a generalized colorimetric assay protocol based on the use of p-nitrophenyl phosphate (B84403) (pNPP) as a substrate.

Methodology:

-

Reagent Preparation:

-

Assay Buffer: e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT.

-

Enzyme Solution: Recombinant human PTP1B in assay buffer.

-

Substrate Solution: pNPP in assay buffer.

-

Inhibitor Solution: Serial dilutions of this compound in assay buffer (from a DMSO stock).

-

-

Assay Procedure:

-

In a 96-well plate, add the PTP1B enzyme solution to wells containing either this compound dilutions or vehicle control (DMSO).

-

Pre-incubate the enzyme and inhibitor for 10-15 minutes at 37°C.

-

Initiate the reaction by adding the pNPP substrate solution to all wells.

-

Incubate at 37°C for a defined period (e.g., 30 minutes), ensuring the reaction remains in the linear range.

-

Stop the reaction by adding a stop solution (e.g., 1 M NaOH).

-

-

Data Analysis:

-

Measure the absorbance at 405 nm. The absorbance is proportional to the amount of p-nitrophenol produced.

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Conclusion and Future Perspectives

This compound is a promising bioactive metabolite with significant potential for further development, particularly as an antibacterial agent against resistant Gram-positive pathogens. Its unique photodynamic properties and its allosteric inhibition of PTP1B highlight the diverse therapeutic avenues this molecule could pursue. Future research should focus on elucidating the detailed molecular mechanism of its antibacterial action, exploring its potential for photodynamic therapy, and optimizing its structure to enhance its therapeutic index and stability. The re-evaluation of previously discovered but underexplored natural products like this compound represents a valuable strategy in the ongoing search for novel therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound, a photolabile antibiotic of Penicillium ochrochloron CBS 123823 with high activity against multiresistant gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a new antibiotic from Penicillium simplicissimum IFO5762 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of inhibitors of protein tyrosine phosphatase 1B contained in a natural products library from Mexican medicinal plants and fungi using a combination of enzymatic and in silico methods** - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound, a photolabile antibiotic of Penicillium ochrochloron CBS 123823 with high activity against multiresistant gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Absolute configuration and protein tyrosine phosphatase 1B inhibitory activity of this compound, a dimeric naphtopyrone from Penicillium sp. IQ-429 - PubMed [pubmed.ncbi.nlm.nih.gov]

Antimicrobial spectrum of Xanthoepocin against Gram-positive bacteria

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthoepocin, a polyketide produced by fungi of the genus Penicillium, has demonstrated significant antimicrobial activity, particularly against Gram-positive bacteria.[1][2][3][4] This technical guide provides a comprehensive overview of the antimicrobial spectrum of this compound, detailed experimental protocols for its study, and a discussion of its known characteristics. Of particular note is the compound's photolability; its potent antibacterial effects are most accurately observed when experiments are conducted with light-protective measures.[1][3][4] This document aims to serve as a valuable resource for researchers investigating novel antimicrobial agents and for professionals in the field of drug development.

Antimicrobial Spectrum of this compound

This compound exhibits a targeted and potent inhibitory activity against a range of Gram-positive bacteria, including multidrug-resistant strains such as Methicillin-Resistant Staphylococcus aureus (MRSA) and Linezolid- and Vancomycin-Resistant Enterococcus faecium (LVRE).[1][3][4] Notably, it has shown no significant activity against Gram-negative bacteria like E. coli at tested concentrations.[1] The Minimum Inhibitory Concentrations (MICs) are significantly lower when determined in dark conditions, underscoring the compound's light-sensitive nature.[1]

| Bacterial Strain | Resistance Profile | MIC (µg/mL) in Dark | MIC (µM) in Dark |

| Staphylococcus aureus ATCC 29213 | - | 0.156 | 0.27 |

| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 0.078–0.313 | 0.13–0.52 |

| Enterococcus faecium | Linezolid- and Vancomycin-Resistant (LVRE) | Not specified, but described as "highly active" | Not specified |

Table 1: Summary of the Minimum Inhibitory Concentrations (MICs) of this compound against various Gram-positive bacteria, determined in the absence of light. Data sourced from Vrabl et al., 2022.[1]

Experimental Protocols

Isolation and Purification of this compound

This protocol outlines the extraction and purification of this compound from the mycelium of Penicillium ochrochloron. All procedures should be performed with protection from light to prevent degradation of the compound.

Methodology:

-

Mycelium Preparation: The dried mycelium from bioreactor batch cultures is finely milled.[1]

-

Defatting: The milled mycelium is defatted using petroleum ether with ultrasonication. This step is repeated three times.[1]

-

Extraction: The defatted mycelium is then extracted with acetone (B3395972), also with the aid of ultrasonication, and this step is also repeated three times.[1]

-

Concentration: The acetone fractions are combined and the solvent is reduced under vacuum to yield the crude extract containing this compound.[1]

-

Chromatographic Purification: Further purification of this compound from the crude extract is achieved through chromatographic techniques.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of this compound against Gram-positive bacteria using the broth microdilution method, with careful exclusion of light.

Methodology:

-

Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).[1]

-

Serial Dilutions: Two-fold serial dilutions of the this compound stock solution are prepared in a 96-well microtiter plate using Mueller-Hinton Broth (MHB).[1]

-

Bacterial Inoculum Preparation: Bacterial strains are cultured to the logarithmic growth phase and the suspension is adjusted to a standardized concentration (e.g., 0.5 McFarland standard).

-

Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

-

Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours) in complete darkness.[1]

-

MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Photostability Assessment

This protocol is designed to evaluate the stability of this compound when exposed to light.

Methodology:

-

Sample Preparation: A solution of this compound is prepared in a suitable solvent (e.g., deionized water or d6-DMSO).[1]

-

Light Exposure: The solution is irradiated with light of a specific wavelength (e.g., blue light at 455 ± 30 nm).[1]

-

Time-course Analysis: Samples are withdrawn at various time intervals during irradiation.[1]

-

Quantification: The concentration of the remaining this compound in each sample is quantified using High-Performance Liquid Chromatography (HPLC).[1]

-

Data Analysis: The degradation of this compound over time is plotted to determine its photostability.

Mechanism of Action

The precise mechanism of action of this compound against Gram-positive bacteria in the absence of light has not yet been fully elucidated. However, its photochemical properties have been investigated. Upon irradiation with blue light, this compound has been shown to produce singlet oxygen.[1][3] This highly reactive oxygen species can cause damage to various cellular components, leading to cell death. This suggests a potential application for this compound in photodynamic therapy. The potent antimicrobial activity observed in dark conditions indicates a distinct, light-independent mechanism that warrants further investigation to identify its specific cellular target(s).

Conclusion and Future Directions

This compound is a promising antimicrobial agent with potent activity against clinically relevant Gram-positive bacteria, including resistant strains. Its efficacy is markedly enhanced when shielded from light, a critical consideration for future research and development. While its photochemical properties are beginning to be understood, the primary mechanism of action in the absence of light remains a key area for future investigation. Elucidating this mechanism will be crucial for the potential development of this compound as a therapeutic agent. Further studies should focus on identifying its specific molecular targets within the bacterial cell to fully understand its potent antibacterial effects.

References

- 1. This compound, a photolabile antibiotic of Penicillium ochrochloron CBS 123823 with high activity against multiresistant gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a photolabile antibiotic of Penicillium ochrochloron CBS 123823 with high activity against multiresistant gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound, a new antibiotic from Penicillium simplicissimum IFO5762 - PubMed [pubmed.ncbi.nlm.nih.gov]

Xanthoepocin's Activity Against Methicillin-Resistant Staphylococcus aureus (MRSA): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methicillin-resistant Staphylococcus aureus (MRSA) presents a formidable challenge to global public health, necessitating the exploration of novel antimicrobial agents. Xanthoepocin, a polyketide produced by fungi of the genus Penicillium, has demonstrated significant promise as a potent anti-MRSA compound.[1][2][3][4][5][6][7] A critical feature of this compound is its photolability; its antibacterial efficacy is markedly increased when shielded from light.[1][2][4][5][8] This technical guide provides a comprehensive overview of the current understanding of this compound's anti-MRSA activity, including quantitative data, detailed experimental protocols, and an exploration of its mechanism of action.

Antibacterial Activity

This compound exhibits potent activity against a range of Gram-positive bacteria, including clinically relevant drug-resistant strains.[1][2][7] Its efficacy against MRSA has been re-evaluated and found to be significantly higher than previously reported when appropriate light-protective measures are employed during susceptibility testing.[1][2][4][5][8]

Quantitative Antimicrobial Data

The minimum inhibitory concentration (MIC) is a key indicator of an antimicrobial agent's effectiveness. The following tables summarize the MIC values of this compound against various bacterial strains, highlighting the crucial impact of light protection during these assays.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound Under Light-Protected Conditions

| Bacterial Strain | Resistance Profile | MIC (µg/mL) | Molar Concentration (µM) |

| Staphylococcus aureus ATCC 29213 | Methicillin-Susceptible | 0.313 | 0.52 |

| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 0.313 | 0.52 |

| Enterococcus faecium | Linezolid & Vancomycin-Resistant (LVRE) | 0.078–0.313 | 0.13–0.52 |

| Escherichia coli ATCC 25922 | - | >10 | >16.52 |

Data sourced from Vrabl et al., 2022.[2][7]

Table 2: Comparative MIC and PhotoMIC of this compound against S. aureus DSM1104

| Condition | Irradiance (Blue Light, λ = 428 ± 15 nm) | MIC/PhotoMIC (µg/mL) | Molar Concentration (µM) |

| Dark | - | 0.3125 | 0.52 |

| Light | 9.3 J cm⁻² | 2.5 | 4.16 |

| Light | 30 J cm⁻² | >5 | >8.32 |

Data sourced from Vrabl et al., 2022.[2]

Experimental Protocols

Accurate assessment of this compound's antibacterial activity requires meticulous adherence to specific experimental protocols, particularly concerning light protection.

Determination of Minimum Inhibitory Concentration (MIC) with Light Protection

This protocol is adapted from the standards of the Clinical and Laboratory Standards Institute (CLSI) with modifications for a photolabile compound.[7]

3.1.1 Materials

-

This compound stock solution (1 mg/mL in DMSO)

-

Tigecycline (control antibiotic) stock solution (1 mg/mL in DMSO)

-

Mueller-Hinton Broth (MHB)

-

Bacterial cultures (adjusted to 0.5 McFarland standard)

-

Sterile 96-well flat-bottom microtiter plates

-

Spectrophotometer (microplate reader)

-

Incubator (35 ± 2 °C)

-

Aluminum foil or light-blocking plate covers

3.1.2 Procedure

-

Preparation of Antibiotic Dilutions: a. Prepare a 1:10 dilution of the this compound and Tigecycline stock solutions in sterile water. b. Perform a serial two-fold dilution in MHB in the 96-well plates to achieve a concentration range of 10 to 0.01 µg/mL.

-

Inoculum Preparation: a. Adjust the turbidity of the bacterial culture in saline to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). b. Dilute the adjusted bacterial suspension in MHB.

-

Inoculation and Incubation: a. Add 90 µL of the diluted bacterial suspension to each well of the microtiter plate containing the antibiotic dilutions. b. Include a growth control (bacterial suspension in MHB with DMSO, no antibiotic) and a sterility control (MHB only). c. Immediately cover the plates with aluminum foil or a light-blocking cover to prevent light exposure. d. Incubate the plates at 35 ± 2 °C for 18-24 hours.

-

MIC Determination: a. After incubation, shake the plates at 250 rpm for 15 minutes. b. Measure the optical density (OD) at 490 nm using a microplate reader. c. The MIC is defined as the lowest concentration of the antibiotic that results in a significant reduction in growth (e.g., at least 5 log units) compared to the growth control.

Photoantimicrobial Susceptibility Testing

This protocol assesses the light-dependent activity of this compound.

3.2.1 Materials

-

Same materials as in the MIC determination protocol.

-

Blue light source (λ = 428 ± 15 nm) with a calibrated radiometer.

3.2.2 Procedure

-

Plate Preparation: a. Prepare two identical 96-well plates with serial dilutions of this compound as described in the MIC protocol.

-

Inoculation: a. Inoculate both plates with the bacterial suspension.

-

Incubation and Irradiation: a. Incubate both plates for 10 minutes in the dark. b. Keep one plate in complete darkness (control). c. Expose the second plate to a specific dose of blue light (e.g., 9.3 J cm⁻² and 30 J cm⁻² in separate experiments).

-

Incubation and PhotoMIC Determination: a. After irradiation, incubate both plates at 35 ± 2 °C for 18-24 hours in the dark. b. Determine the MIC for the dark-incubated plate and the PhotoMIC for the irradiated plate by measuring the OD at 490 nm.

Mechanism of Action

The antibacterial mechanism of this compound against MRSA is multifaceted and appears to be primarily driven by a photodynamic effect. The mechanism of action in the absence of light is not yet fully elucidated.

Photodynamic Action

Upon exposure to blue light, this compound acts as a photosensitizer, leading to the production of singlet oxygen (¹O₂), a highly reactive oxygen species (ROS).[1][2][4][5][8] This production of singlet oxygen is a key contributor to its potent antibacterial activity under illumination. The generated ROS can cause widespread damage to bacterial cells, including lipids, proteins, and nucleic acids, ultimately leading to cell death.

Activity in the Absence of Light

While the photodynamic effect is significant, this compound still demonstrates potent antibacterial activity against MRSA in the dark.[2][7] The specific molecular target and mechanism of this light-independent activity have not yet been fully characterized. Further research is required to determine if this compound inhibits key cellular processes such as cell wall synthesis, protein synthesis, or DNA replication in the absence of light.

Cytotoxicity

Early studies have indicated that this compound exhibits weak cytotoxicity against the human histiocytic lymphoma cell line U937.[6] However, a comprehensive toxicological profile against a broader range of human cell lines is not yet available. Further investigation into the cytotoxicity and selectivity of this compound is crucial for its development as a therapeutic agent.

Visualizations

Experimental Workflow for MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Proposed Photodynamic Mechanism of Action

Caption: Proposed photodynamic mechanism of this compound against MRSA.

Conclusion and Future Directions

This compound stands out as a promising candidate for the development of new anti-MRSA therapies. Its potent activity, particularly when its photolability is accounted for, warrants further investigation. Key future research directions should include:

-

Elucidation of the dark-state mechanism of action: Identifying the specific molecular target of this compound in the absence of light is crucial for understanding its full therapeutic potential and for potential lead optimization.

-

Comprehensive toxicological studies: A thorough evaluation of this compound's cytotoxicity against a panel of human cell lines is necessary to establish its therapeutic window and safety profile.

-

In vivo efficacy studies: Assessing the effectiveness of this compound in animal models of MRSA infection is a critical next step to translate these in vitro findings towards clinical application.

-

Structure-activity relationship (SAR) studies: Synthesizing and evaluating analogues of this compound could lead to the development of derivatives with improved potency, selectivity, and pharmacokinetic properties.

The re-evaluation of natural products like this compound, using modern analytical techniques and a deeper understanding of their chemical properties, represents a valuable strategy in the ongoing fight against antibiotic resistance.

References

- 1. Considerations Regarding the Cytotoxicity of Certain Classes of Fungal Polyketides—Potential Raw Materials for Skincare Products for Healthy and Diseased Skin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. sphinxsai.com [sphinxsai.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound, a photolabile antibiotic of Penicillium ochrochloron CBS 123823 with high activity against multiresistant gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. d-nb.info [d-nb.info]

- 7. This compound, a photolabile antibiotic of Penicillium ochrochloron CBS 123823 with high activity against multiresistant gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Efficacy of Xanthoepocin Against Linezolid and Vancomycin-Resistant Enterococcus faecium (LVRE): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant pathogens, particularly linezolid (B1675486) and vancomycin-resistant Enterococcus faecium (LVRE), poses a significant threat to public health. The limited therapeutic options necessitate the exploration of novel antimicrobial agents. This technical guide provides an in-depth overview of the efficacy of Xanthoepocin, a fungal polyketide, against LVRE, based on available preclinical data. The information is presented to support further research and development of this promising compound.

Executive Summary

This compound, a natural product isolated from Penicillium ochrochloron, has demonstrated significant in vitro activity against a clinical isolate of linezolid and vancomycin-resistant Enterococcus faecium.[1][2][3] Notably, its efficacy is markedly influenced by light exposure, highlighting the critical need for light-protected handling and testing conditions. This guide summarizes the current quantitative data on this compound's anti-LVRE activity, details relevant experimental protocols, and visualizes the proposed mechanism of action and experimental workflows.

Quantitative Data Presentation

The in vitro potency of this compound against a clinical LVRE isolate has been determined and compared with tigecycline, a last-resort antibiotic. The Minimum Inhibitory Concentration (MIC) values are summarized in the table below.

| Compound | Organism | MIC Range (µg/mL) | MIC Range (µM) | Reference |

| This compound | E. faecium (LVRE clinical isolate) | 0.078–0.313 | 0.13–0.52 | [1][3] |

| Tigecycline | E. faecium (LVRE clinical isolate) | 0.156–0.313 | 0.27–0.53 | [1][3] |

Table 1: Minimum Inhibitory Concentrations of this compound and Tigecycline against LVRE. The data indicates that this compound exhibits potent activity against LVRE, comparable to or even exceeding that of tigecycline.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research. The following sections describe the key experimental protocols relevant to the evaluation of this compound's efficacy.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of this compound against LVRE was determined using the broth microdilution method following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Protocol:

-

Bacterial Strain: A clinical isolate of linezolid and vancomycin-resistant Enterococcus faecium is used.

-

Inoculum Preparation: The bacterial strain is cultured on an appropriate agar (B569324) medium, and a suspension is prepared in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is then further diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

-

Drug Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate. Due to the photolability of this compound, all steps involving the compound must be performed under light-protected conditions (e.g., in the dark or under red light).

-

Incubation: The microtiter plates are incubated at 37°C for 16-20 hours in the dark.

-

MIC Reading: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria. The addition of a growth indicator, such as resazurin, can aid in the visualization of bacterial viability.

Time-Kill Assay (Adapted Protocol)

While specific time-kill data for this compound against LVRE is not yet available, the following is a standard protocol that can be employed.

Protocol:

-

Bacterial Culture: An overnight culture of the LVRE strain is diluted in fresh CAMHB and incubated to reach the logarithmic growth phase.

-

Assay Setup: The bacterial culture is diluted to a starting inoculum of approximately 5 x 10⁵ CFU/mL in flasks containing CAMHB with this compound at various concentrations (e.g., 1x, 2x, 4x MIC). A growth control flask without the antibiotic is included.

-

Incubation and Sampling: The flasks are incubated at 37°C with shaking, under light-protected conditions. Aliquots are removed at specified time points (e.g., 0, 2, 4, 6, 8, 12, 24 hours).

-

Viable Cell Counting: Serial dilutions of the collected aliquots are plated on appropriate agar plates. The plates are incubated at 37°C for 24-48 hours, and the number of colonies (CFU/mL) is determined.

-

Data Analysis: The log₁₀ CFU/mL is plotted against time for each this compound concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.

In Vivo Efficacy Model: Murine Peritonitis (Adapted Protocol)

A murine peritonitis model is a standard for evaluating the in vivo efficacy of antibiotics against systemic enterococcal infections.

Protocol:

-

Animal Model: Female BALB/c mice (or another suitable strain) are used.

-

Infection: Mice are infected via intraperitoneal (IP) injection with a predetermined lethal or sublethal dose of the LVRE strain suspended in a suitable medium (e.g., saline with 5% mucin).

-

Treatment: At a specified time post-infection (e.g., 1 hour), mice are treated with this compound via a relevant route of administration (e.g., intravenous or subcutaneous). A vehicle control group is included.

-

Monitoring: Mice are monitored for survival over a period of 7-14 days. In sublethal models, bacterial burden in organs (e.g., spleen, liver, peritoneal fluid) can be assessed at specific time points.

-

Endpoint Analysis: The primary endpoint is typically survival, which is analyzed using Kaplan-Meier survival curves. Bacterial clearance from organs is a key secondary endpoint.

Cytotoxicity Assay: MTT Assay (Adapted Protocol)

Assessing the cytotoxicity of a novel compound against mammalian cells is a critical step in preclinical development. The MTT assay is a common colorimetric method to determine cell viability.

Protocol:

-

Cell Culture: A relevant mammalian cell line (e.g., human embryonic kidney cells HEK293, or liver hepatocellular carcinoma cells HepG2) is cultured in a 96-well plate to a specified confluency.

-

Compound Exposure: The cells are treated with various concentrations of this compound for a defined period (e.g., 24, 48, or 72 hours). Control wells include cells treated with vehicle only (negative control) and a known cytotoxic agent (positive control).

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and the plate is incubated for a further 2-4 hours.

-

Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC₅₀ (half-maximal inhibitory concentration) is determined from the dose-response curve.

Visualizations

Diagrams are provided to illustrate the proposed mechanism of action and the experimental workflow for evaluating this compound.

Figure 1: Proposed mechanism of action of this compound against LVRE.

Figure 2: Experimental workflow for evaluating this compound's efficacy.

Conclusion and Future Directions

This compound presents a promising scaffold for the development of new antibiotics against the formidable pathogen, LVRE. Its potent in vitro activity, comparable to that of tigecycline, warrants further investigation. Key future research should focus on:

-

Time-Kill Kinetics: To understand the pharmacodynamics and determine if this compound is bactericidal or bacteriostatic against LVRE.

-

In Vivo Efficacy: To validate the in vitro findings in a relevant animal model of infection.

-

Cytotoxicity Profiling: To assess the therapeutic window and potential for off-target effects.

-

Mechanism of Action: To further elucidate the downstream cellular targets of the singlet oxygen produced and explore potential resistance mechanisms.

-

Structure-Activity Relationship (SAR) Studies: To optimize the potency, selectivity, and photostability of the this compound scaffold.

The successful progression of this compound through these research phases could provide a much-needed new therapeutic option in the fight against multidrug-resistant enterococcal infections.

References

- 1. This compound, a photolabile antibiotic of Penicillium ochrochloron CBS 123823 with high activity against multiresistant gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development and Characterization of High-Throughput Caenorhabditis elegans – Enterococcus faecium Infection Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

The Photolabile Nature of the Antibiotic Xanthoepocin: A Technical Guide

Abstract

Xanthoepocin, a polyketide antibiotic produced by species of the Penicillium genus, has demonstrated significant antimicrobial activity, particularly against multi-resistant Gram-positive bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (LVRE)[1][2][3]. A critical and previously overlooked characteristic of this compound is its pronounced photolability. Exposure to light, particularly in the blue spectrum, leads to the degradation of this compound and a corresponding reduction in its antibiotic efficacy[1]. This guide provides an in-depth technical overview of the photolabile nature of this compound, compiling available data on its photochemical properties, the impact of light on its biological activity, and detailed experimental protocols for its study. This information is crucial for researchers, scientists, and drug development professionals working with this compound to ensure accurate and reproducible results and to explore its potential applications, such as in photodynamic therapies[2].

Photochemical Properties of this compound

This compound is a photolabile molecule that, upon irradiation with blue light, acts as a photosensitizer, leading to the production of singlet oxygen (¹O₂)[1][2]. This reactive oxygen species is a key mediator of its light-induced properties and a likely contributor to its antimicrobial action in the presence of light, while the degradation of the parent molecule leads to a loss of antibiotic activity in the dark[1].

Photodegradation

Under blue light irradiation (e.g., 413 nm), this compound undergoes degradation[1]. The degradation process results in the formation of over ten different photoproducts within 20 minutes of exposure[1]. The specific chemical structures of these degradation products have not been fully elucidated in the available literature.

Quantitative Photochemical Data

The key photochemical parameters of this compound are summarized in the table below.

| Parameter | Value | Conditions | Reference |

| Half-life (t₁/₂) | 48 minutes | 33 µM in Water/3% DMSO, irradiated at 413 nm (5 J cm⁻²) | [1] |

| Singlet Oxygen Quantum Yield (ΦΔ) | 7.8% | In deuterated methanol, relative to [Ru(bpy)₃]²⁺ | [1] |

Impact of Photolability on Antibiotic Activity

The photolability of this compound has a significant impact on its observed minimum inhibitory concentrations (MIC) against Gram-positive bacteria. Standard susceptibility testing performed under ambient light conditions can lead to an underestimation of its true potency by up to five-fold[1][2]. Therefore, all handling and testing of this compound should be performed under light-protected conditions to obtain accurate and reproducible results.

Minimum Inhibitory Concentration (MIC) Data

The following table summarizes the MIC values of this compound against various bacterial strains, highlighting the differences observed when light-protective measures are employed.

| Bacterial Strain | MIC (µg/mL) with Light Protection | MIC (µg/mL) under Blue Light Irradiation | Reference |

| Staphylococcus aureus ATCC 29213 | 0.313 | >5 | [1] |

| Methicillin-resistant S. aureus (MRSA) | 0.313 | Not Reported | [1] |

| Linezolid and vancomycin-resistant Enterococcus faecium (LVRE) | 0.078 - 0.313 | Not Reported | [1] |

| Escherichia coli ATCC 25922 | >10 | >10 | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound's photolabile nature.

Photostability Analysis of this compound by HPLC

This protocol outlines a general procedure for assessing the photostability of this compound.

-

Preparation of this compound Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to the desired final concentration (e.g., 12.5 µg/mL) in the test medium (e.g., water/3% DMSO)[1]. All steps should be performed in the dark or under red light conditions.

-

Light Exposure: Divide the solution into two aliquots. Expose one aliquot to a controlled light source (e.g., a blue light LED with a peak wavelength of 413 nm) for a defined period[1]. Keep the second aliquot in the dark as a control.

-

Sampling: At specified time intervals, withdraw samples from both the light-exposed and dark control solutions.

-

HPLC Analysis: Analyze the samples by High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD)[1].

-

Column: A suitable reversed-phase column (e.g., C18).

-

Mobile Phase: A gradient of water and acetonitrile (B52724) (or methanol) with a suitable modifier like formic acid.

-

Detection: Monitor the absorbance at the λmax of this compound and scan for the appearance of new peaks corresponding to degradation products.

-

-

Data Analysis: Quantify the decrease in the peak area of this compound over time in the light-exposed sample relative to the dark control to determine the degradation kinetics and half-life.

Determination of Singlet Oxygen Production

This protocol describes the use of 9,10-dimethylanthracene (B165754) (DMA) as a probe to detect singlet oxygen generation.

-

Reagent Preparation:

-

Prepare a solution of this compound in a suitable solvent (e.g., methanol).

-

Prepare a solution of 9,10-dimethylanthracene (DMA) in the same solvent.

-

-

Reaction Setup: In a quartz cuvette, mix the this compound and DMA solutions.

-

Spectroscopic Measurement (Baseline): Measure the initial absorbance spectrum of the mixture, noting the characteristic absorbance maximum of DMA at approximately 377 nm[1].

-

Irradiation: Irradiate the solution with a light source that excites this compound but not DMA (e.g., 468 nm)[1].

-

Spectroscopic Measurement (Post-Irradiation): After a defined period of irradiation, measure the absorbance spectrum again. A decrease in the absorbance of DMA indicates its oxidation by singlet oxygen[1].

-

Control: To confirm the involvement of reactive oxygen species, the experiment can be repeated in the presence of a quencher like ascorbic acid, which should inhibit the degradation of DMA[1].

Antimicrobial Susceptibility Testing under Controlled Light Conditions

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound with appropriate light protection.

-

Preparation of this compound Dilutions: Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth). All manipulations must be performed under dark or red light conditions.

-

Inoculum Preparation: Prepare a standardized bacterial inoculum as per standard protocols (e.g., CLSI guidelines), adjusting the turbidity to a 0.5 McFarland standard.

-

Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include positive (bacteria only) and negative (broth only) controls.

-

Incubation: Wrap the microtiter plate completely in aluminum foil to protect it from light and incubate at the appropriate temperature and duration for the test organism.

-

MIC Determination: After incubation, determine the MIC as the lowest concentration of this compound that completely inhibits visible bacterial growth.

-

PhotoMIC (for comparison): To determine the effect of light, a parallel plate can be prepared and exposed to a controlled light source during incubation[1].

Visualizations

Experimental Workflow for Photostability Assessment

Caption: A flowchart illustrating the key steps in assessing the photostability of this compound.

Mechanism of this compound Phototoxicity

Caption: A diagram illustrating the photosensitization process initiated by this compound upon light exposure.

Conclusion

The photolability of this compound is a defining characteristic that must be considered in all aspects of its research and development. Failure to account for its light sensitivity can lead to a significant underestimation of its potent antimicrobial activity. By employing light-protective measures and standardized protocols, researchers can obtain accurate and reliable data on this compound's efficacy. Furthermore, its ability to generate singlet oxygen upon irradiation opens up possibilities for its application in photodynamic therapy, a promising area for future investigation[2]. A thorough understanding of its photochemical properties is paramount for unlocking the full therapeutic potential of this promising antibiotic.

References

- 1. This compound, a photolabile antibiotic of Penicillium ochrochloron CBS 123823 with high activity against multiresistant gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a photolabile antibiotic of Penicillium ochrochloron CBS 123823 with high activity against multiresistant gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bmglabtech.com [bmglabtech.com]

A Technical Guide to Xanthoepocin: Mechanism of Action and Singlet Oxygen-Mediated Effects

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of Xanthoepocin, a polyketide produced by Penicillium species. Initially investigated as an antibiotic, recent studies have revealed its potent photosensitizing properties, positioning it as a molecule of interest for antimicrobial and potentially anticancer photodynamic therapy (PDT). This document outlines its core mechanism of action, focusing on the generation of singlet oxygen, summarizes key quantitative data, provides detailed experimental protocols for its evaluation, and illustrates the critical pathways involved.

Core Mechanism of Action: A Type II Photosensitizer

This compound is a photolabile molecule that functions as a photosensitizer, primarily through a Type II photochemical mechanism.[1][2] This process is initiated by the absorption of light, particularly in the blue light spectrum (approx. 413-450 nm), which excites the this compound molecule from its ground state (S₀) to a short-lived excited singlet state (S₁).[3] The molecule then undergoes intersystem crossing (ISC) to a more stable, long-lived excited triplet state (T₁).

In this triplet state, this compound can transfer its energy to ambient molecular oxygen (³O₂), which is unique in that its ground state is a triplet state. This energy transfer excites the oxygen molecule to its highly reactive, cytotoxic singlet state (¹O₂), while the this compound molecule returns to its ground state, ready to be excited again.[3] This production of singlet oxygen is the cornerstone of this compound's photodynamic activity. The generated singlet oxygen is a potent oxidizing agent that can react with numerous biological macromolecules, including lipids, proteins, and nucleic acids, leading to localized cellular damage and eventual cell death.

References

- 1. This compound, a new antibiotic from Penicillium simplicissimum IFO5762 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a photolabile antibiotic of Penicillium ochrochloron CBS 123823 with high activity against multiresistant gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antimicrobial photodynamic therapy against oral biofilm: influencing factors, mechanisms, and combined actions with other strategies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Biosynthetic Pathway of Xanthoepocin in Penicillium Species

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthoepocin is a dimeric naphthopyrone antibiotic produced by several species of the filamentous fungi Penicillium, including P. simplicissimum and P. ochrochloron.[1][2] This complex polyketide has garnered significant interest due to its potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[2] Understanding the biosynthetic pathway of this compound is crucial for optimizing its production, enabling the generation of novel analogs with improved therapeutic properties, and harnessing its potential in drug development. This technical guide provides a comprehensive overview of the current knowledge on the this compound biosynthetic pathway, including its genetic basis, enzymatic machinery, and proposed chemical transformations.

Proposed Biosynthetic Gene Cluster and Pathway

While the complete biosynthetic pathway of this compound in Penicillium species is yet to be fully elucidated through direct experimental validation of each step, bioinformatic analysis has provided a strong foundation for a proposed pathway. A putative biosynthetic gene cluster (BGC) for this compound has been identified from the genome of Anthostomella pinea, a fungus also known to produce this metabolite, using the antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) tool.[3] The organization of this gene cluster and the predicted functions of the encoded enzymes form the basis of the proposed biosynthetic route.

The biosynthesis of this compound is believed to be initiated by a Type I polyketide synthase (PKS). These large, multifunctional enzymes are responsible for the iterative condensation of small carboxylic acid units to form a polyketide chain. The polyketide backbone then undergoes a series of modifications, including cyclization, aromatization, oxidation, and dimerization, catalyzed by tailoring enzymes encoded within the same BGC.

Key Enzymatic Steps in the Proposed Pathway:

-